2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide
Description
Properties
Molecular Formula |
C25H21N3O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C25H21N3O2/c29-25(27-21-7-9-23-20(14-21)10-12-26-23)16-28-13-11-19-6-8-22(15-24(19)28)30-17-18-4-2-1-3-5-18/h1-15,26H,16-17H2,(H,27,29) |
InChI Key |
MRFGGHGGARXSOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
-
6-Benzyloxy-1H-indole-1-yl-acetic acid : Generated via alkylation of 6-hydroxyindole followed by carboxylation.
-
5-Amino-1H-indole : Serves as the nucleophile for amide bond formation.
Coupling these intermediates via amidation yields the final product.
Synthesis of 6-Benzyloxyindole
Procedure :
-
6-Hydroxyindole is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.
-
Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-rich indole ring.
-
Yield : ~85% (estimated from analogous reactions in patent examples).
Alkylation to Introduce Acetic Acid Moiety
Procedure :
-
6-Benzyloxyindole reacts with ethyl bromoacetate in anhydrous DMSO using sodium hydride (NaH) as a base at 60°C for 3 hours.
-
Ester Hydrolysis : The resultant ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH in ethanol (80°C, 2 hours).
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Reagents :
-
Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
-
Coupling : React 6-benzyloxy-1H-indole-1-yl-acetic acid with 5-aminoindole at room temperature for 24 hours.
-
Yield : ~70–75% (extrapolated from similar amidation reactions).
Mixed Carbonate Activation
Procedure :
-
Convert the carboxylic acid to an acyl chloride using oxalyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0°C.
-
React the acyl chloride with 5-aminoindole in the presence of triethylamine (TEA) to neutralize HCl.
-
Advantage : Faster reaction kinetics (completion in 3 hours).
Optimization and Challenges
Regioselectivity in Indole Functionalization
-
N1 vs. C3 Alkylation : Sodium hydride in DMSO selectively deprotonates the indole nitrogen (N1), directing alkylation to the 1-position. Competing C3 alkylation is minimized under these conditions.
-
Benzyloxy Group Stability : The benzyl ether remains intact during acidic/basic steps but requires hydrogenolysis for deprotection if needed.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials and byproducts.
-
Crystallization : Ethyl acetate/isopropyl ether (1:2) yields high-purity product (>95% by HPLC).
Characterization Data
Spectroscopic Validation
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Carbodiimide Coupling | 72 | 93 |
| Acyl Chloride Route | 68 | 97 |
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the indole rings.
Reduction: Reduced forms of the acetamide or indole rings.
Substitution: Alkylated or acylated derivatives of the indole rings.
Scientific Research Applications
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with receptors in the immune system, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide and related indole-acetamide derivatives:
Structural and Functional Insights:
Substituent Position and Bioactivity: The 6-benzyloxy group in the target compound contrasts with 5-benzyloxy in ’s analog. Positional isomerism can alter binding affinity; for example, 6-substituted indoles may better accommodate steric demands in hydrophobic protein pockets . Dual indole motifs (indol-1-yl and indol-5-yl) in the target compound could enable simultaneous interactions with multiple receptor domains, a feature absent in monosubstituted analogs like 10j or 33 .
Sulfonamide vs. Indolyl: Sulfonamide-containing analogs (e.g., compound 33) exhibit higher solubility but may lack the target’s ability to penetrate lipid membranes due to increased polarity .
Synthesis and Yield :
- Compounds with complex substituents (e.g., 10j, 10k in ) show low yields (6–17%), suggesting synthetic challenges in introducing halogenated aryl groups. The target compound’s synthesis likely requires optimized coupling conditions to preserve the indol-5-yl group’s integrity .
Biological Activity Trends: Anticancer Potential: highlights Bcl-2/Mcl-1 inhibition for 4-chlorobenzoyl-substituted indoles. The target compound’s lack of a benzoyl group may shift its mechanism toward alternative pathways, such as kinase modulation . COX Inhibition: Analogs with methylsulfonyl or thiophene-sulfonamide groups (e.g., compound 26, 33) show COX-2 selectivity, but the target’s indolyl-acetamide structure may favor unrelated targets like serotonin receptors .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The benzyloxy group’s position (5 vs. 6) and acetamide substituents critically influence bioactivity. For instance, 5-methoxy substitution in compound 10j correlates with Bcl-2/Mcl-1 inhibition, while 6-benzyloxy in the target compound may enhance blood-brain barrier permeability .
- Pharmacokinetic Considerations : The indol-5-yl group’s hydrophobicity could improve tissue penetration compared to polar sulfonamides, though metabolic stability may require optimization .
- Contradictions and Gaps : While and emphasize anticancer activity for chlorobenzoyl derivatives, the target compound’s lack of this group leaves its primary mechanism unresolved. Further in vitro profiling is needed to clarify its therapeutic niche.
Biological Activity
2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide is a complex organic compound belonging to the indole derivatives class, characterized by its unique structure that includes two indole moieties linked through an acetamide group and a benzyloxy substituent. Its molecular formula is CHNO, with a molecular weight of approximately 318.37 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in cancer research.
Structural Characteristics
The structural complexity of this compound contributes significantly to its biological properties. The presence of functional groups such as the acetamide and benzyloxy allows for various chemical reactions, including hydrolysis and electrophilic aromatic substitution, which can lead to further functionalization and enhanced biological activity.
Antitumor Properties
Indole derivatives, including this compound, are recognized for their potential antitumor properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis . Studies have shown that it may inhibit tumor growth by interfering with these pathways, leading to increased apoptosis in cancer cells.
Anti-inflammatory and Antimicrobial Activities
In addition to its antitumor effects, this compound has been associated with anti-inflammatory and antimicrobial activities. Similar indole compounds have demonstrated the ability to reduce inflammation and inhibit the growth of various microbial strains, suggesting that this compound may possess similar properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in cancer progression. Techniques such as molecular docking simulations and surface plasmon resonance are employed to study these interactions, helping elucidate the compound's mechanism of action and potential therapeutic applications.
Comparative Analysis with Related Compounds
A comparative analysis highlights several structurally similar compounds that share biological activity profiles with this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-(1H-Indol-3-yl)-2-oxo-acetamides | Structure | Known for antitumor activity against solid tumors. |
| N-[2-(dimethylamino)ethyl]-3-(1H-indol-1-ylmethyl)benzamide | Structure | Exhibits similar biological activity profiles. |
| N-(4-fluorobenzyl)-N'-(indolylmethyl)urea | Structure | Potentially effective against various cancer types. |
This table illustrates the unique positioning of this compound within a class of biologically active indole derivatives, emphasizing its potential therapeutic applications while showcasing variations in their structural frameworks and biological activities.
Case Studies
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent.
- Mechanistic Studies : Research utilizing flow cytometry revealed that treatment with this compound led to increased apoptosis rates in treated cells compared to controls, supporting its role in inducing programmed cell death.
- Synergistic Effects : Combination therapy studies suggested that when used alongside established chemotherapeutics, this compound enhanced the overall efficacy, indicating potential for use in combination therapies.
Q & A
Q. Characterization methods :
- ¹H/¹³C-NMR : Confirms regioselectivity of substitutions (e.g., benzyloxy at C6 of indole, acetamide linkage at N1) .
- HRMS : Validates molecular weight and purity (e.g., deviations < 2 ppm between calculated and observed values) .
- Melting point analysis : Provides preliminary purity assessment (e.g., sharp melting ranges within 1–2°C) .
Basic: How do structural modifications (e.g., substituents on indole rings) influence the physicochemical properties of this compound?
Answer:
Substituents on indole cores significantly alter solubility, stability, and bioactivity:
- Electron-withdrawing groups (e.g., nitro, chloro): Increase crystallinity but reduce aqueous solubility. For example, 10l (4-nitrophenyl substituent) has a higher melting point (190–191°C) compared to pyridyl analogs (153–154°C) .
- Benzyloxy groups : Enhance lipophilicity, improving membrane permeability but requiring formulation with surfactants for in vitro assays .
Q. Table 1: Substituent Effects on Key Properties
| Substituent | Melting Point (°C) | LogP (Predicted) | Bioactivity (IC50, μM) |
|---|---|---|---|
| 4-Nitrophenyl (10l) | 190–191 | 3.8 | 0.45 (Bcl-2 inhibition) |
| Pyridin-2-yl (10m) | 153–154 | 2.1 | 1.2 (Mcl-1 inhibition) |
| Data derived from analogs in |
Advanced: How can researchers resolve contradictions in reported bioactivity data for indole-acetamide derivatives?
Answer:
Discrepancies in bioactivity (e.g., cytotoxicity vs. target-specific activity) arise from:
- Assay variability : Use orthogonal assays (e.g., fluorescence polarization for Bcl-2 binding vs. MTT for cell viability) to confirm target engagement .
- Structural analogs : Compare substituent effects. For instance, chloro-substituted derivatives (e.g., 10j) show higher apoptotic activity than methoxy analogs due to enhanced electrophilicity .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates. Report 95% confidence intervals for IC50 values .
Advanced: What strategies are employed to study structure-activity relationships (SAR) for anticancer activity?
Answer:
- Fragment-based design : Replace benzyloxy with smaller alkoxy groups (e.g., methoxy) to probe steric effects on Bcl-2/Mcl-1 binding .
- Pharmacophore modeling : Map hydrogen-bond acceptors (e.g., acetamide carbonyl) and hydrophobic pockets (benzyl group) using software like Schrödinger .
- In vitro profiling : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) and correlate activity with substituent electronic parameters (Hammett σ values) .
Advanced: How should researchers address conflicting cytotoxicity data across studies?
Answer:
Conflicts often stem from:
- Cell line heterogeneity : Use isogenic cell lines (e.g., Bax/Bak knockout) to isolate compound-specific apoptosis .
- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .
- Dose-response normalization : Express cytotoxicity as % viability relative to vehicle controls with ≥3 biological replicates .
Q. Table 2: Synthesis Protocol for Indole-Acetamide Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 3-Formylindole + 2-aminothiazol-4-one | 60–70 | ≥95% |
| 2 | Acetic acid reflux (5 h) | 85 | ≥98% |
| Adapted from |
Basic: What analytical techniques are critical for confirming stereochemical integrity in such compounds?
Answer:
- X-ray crystallography : Resolves absolute configuration (e.g., C2 chirality in indole derivatives) .
- Chiral HPLC : Uses columns like Chiralpak IA with hexane/ethanol gradients to separate enantiomers (Rf > 1.5) .
Advanced: How can computational methods enhance the design of indole-acetamide derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
